Iso-FK-506 (iso-Tacrolimus)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

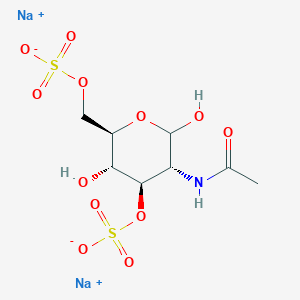

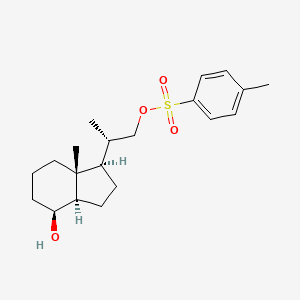

Iso-FK-506 (iso-Tacrolimus), also known as Iso-FK-506 (iso-Tacrolimus), is a useful research compound. Its molecular formula is C44H69NO12 and its molecular weight is 804.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality Iso-FK-506 (iso-Tacrolimus) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iso-FK-506 (iso-Tacrolimus) including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Iso-FK-506, also known as iso-Tacrolimus, primarily targets the protein FKBP12 . This protein plays a crucial role in T-cell activation, a key process in the immune system.

Mode of Action

Iso-FK-506 functions by binding to FKBP12. This complex then interacts with another protein, calcineurin , which is normally activated by calmodulin in response to increases in intracellular Ca2+ . By inhibiting calcineurin, Iso-FK-506 suppresses the immune response and prevents organ rejection after transplantation.

Pharmacokinetics

The rate of absorption of Tacrolimus, the parent compound of Iso-FK-506, is variable with peak blood or plasma concentrations being reached in 0.5 to 6 hours . Approximately 25% of the oral dose is bioavailable . Tacrolimus is extensively bound to red blood cells, with a mean blood to plasma ratio of about 15 . Tacrolimus is completely metabolized prior to elimination . The mean disposition half-life is 12 hours and the total body clearance based on blood concentration is approximately 0.06 L/h/kg .

Result of Action

The primary result of Iso-FK-506’s action is the suppression of the immune response. This makes it an effective immunosuppressant, preventing organ rejection after transplantation. It also has anti-inflammatory properties .

Action Environment

The action of Iso-FK-506 can be influenced by various environmental factors. For instance, the presence of liver impairment and the presence of several drugs can decrease the elimination of Tacrolimus . Furthermore, due to the narrow therapeutic range and considerable intra- and inter-individual pharmacokinetic variability, monitoring of Tacrolimus blood concentrations is needed to avoid adverse side effects .

生化分析

Biochemical Properties

Iso-FK-506 (iso-Tacrolimus) plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including the immunophilin FK506 binding protein (FKBP) . The nature of these interactions involves the formation of a complex between Iso-FK-506 and FKBP, which inhibits the enzyme calcineurin .

Cellular Effects

Iso-FK-506 (iso-Tacrolimus) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting calcium-dependent events such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis . It also impedes the secretion of pro-inflammatory cytokines and dampens immune activity by restraining the activation of T and B lymphocytes .

Molecular Mechanism

The molecular mechanism of Iso-FK-506 (iso-Tacrolimus) involves its binding to the immunophilin FKBP to form a complex . This complex inhibits the enzyme calcineurin, thereby suppressing the immune response and preventing organ rejection . It also inhibits calcium-dependent events, such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis .

Temporal Effects in Laboratory Settings

The effects of Iso-FK-506 (iso-Tacrolimus) change over time in laboratory settings. More studies are needed to fully understand the long-term effects of Iso-FK-506 on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Iso-FK-506 (iso-Tacrolimus) vary with different dosages in animal models . More detailed studies are required to understand the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Iso-FK-506 (iso-Tacrolimus) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels

属性

CAS 编号 |

134590-88-8 |

|---|---|

分子式 |

C44H69NO12 |

分子量 |

804.0 g/mol |

IUPAC 名称 |

(1R,9S,12S,15R,16E,19S,21S,22R,23S,25R)-1-hydroxy-12-[(E,2S,3S)-3-hydroxy-5-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-4-methylpent-4-en-2-yl]-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone |

InChI |

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-35(24-34(31)47)29(6)39(48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-33,35-40,46,48,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,35-,36+,37-,38-,39+,40+,44+/m0/s1 |

InChI 键 |

YXGKFJMGANONSQ-YSAQBHCASA-N |

手性 SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)[C@@H](C)[C@@H](/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)O)C)OC)OC |

SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C1)C)CC=C)C(C)C(C(=CC4CCC(C(C4)OC)O)C)O)O)C)OC)OC |

规范 SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C1)C)CC=C)C(C)C(C(=CC4CCC(C(C4)OC)O)C)O)O)C)OC)OC |

同义词 |

[3S-[3R*[1R*,2R*,4(1S*,3S*,4S*)],6S*,10R*,12R*,13R*,14R*,16S*,17S*,24aR*]]-6,9,_x000B_10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-17-hydroxy-3-[2-hydroxy-4-(4-hydroxy-3-methoxycyclohexyl)-1,3-dimethyl-3-butenyl]-12,14-dimethoxy-8,10,16-trimethyl-6- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)

![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/new.no-structure.jpg)

![5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide](/img/structure/B1147309.png)

![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)